molecular formula C23H32N8O14P2 B12829914 N6-(2-Aminoethyl)-NAD

N6-(2-Aminoethyl)-NAD

Cat. No.: B12829914
M. Wt: 706.5 g/mol
InChI Key: QDIRJGBLIZPDDJ-BSLNIGMPSA-N
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Description

N6-(2-Aminoethyl)-NAD: is a derivative of nicotinamide adenine dinucleotide (NAD), a coenzyme found in all living cells. This compound is characterized by the presence of an aminoethyl group attached to the N6 position of the adenine moiety. It plays a significant role in various biochemical processes, including redox reactions, signaling pathways, and enzymatic functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2-Aminoethyl)-NAD typically involves the modification of NAD through the introduction of an aminoethyl group at the N6 position of the adenine ring. One common method involves the reaction of NAD with 2-aminoethyl chloride under basic conditions to facilitate the substitution reaction. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to obtain the desired compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N6-(2-Aminoethyl)-NAD undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds.

Scientific Research Applications

N6-(2-Aminoethyl)-NAD has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a probe in studying enzyme mechanisms.

    Biology: The compound is used in studying cellular metabolism and signaling pathways.

    Medicine: It has potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases.

    Industry: this compound is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N6-(2-Aminoethyl)-NAD involves its interaction with various enzymes and proteins. The aminoethyl group at the N6 position enhances its binding affinity to certain enzymes, thereby modulating their activity. The compound participates in redox reactions, transferring electrons and hydrogen ions, which are crucial for cellular energy production and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N6-Methyl-NAD
  • N6-Ethyl-NAD
  • N6-Propyl-NAD

Comparison

N6-(2-Aminoethyl)-NAD is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. Compared to other N6-substituted NAD derivatives, this compound exhibits higher binding affinity to certain enzymes and greater stability under physiological conditions. This makes it a valuable tool in biochemical research and potential therapeutic applications.

Properties

Molecular Formula

C23H32N8O14P2

Molecular Weight

706.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C23H32N8O14P2/c24-3-4-26-20-14-21(28-9-27-20)31(10-29-14)23-18(35)16(33)13(44-23)8-42-47(39,40)45-46(37,38)41-7-12-15(32)17(34)22(43-12)30-5-1-2-11(6-30)19(25)36/h1-2,5-6,9-10,12-13,15-18,22-23,32-35H,3-4,7-8,24H2,(H4-,25,26,27,28,36,37,38,39,40)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1

InChI Key

QDIRJGBLIZPDDJ-BSLNIGMPSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCCN)O)O)O)O)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCN)O)O)O)O)C(=O)N

Origin of Product

United States

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